5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid
CAS No.: 126434-73-9
Cat. No.: VC21229663
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126434-73-9 |
---|---|
Molecular Formula | C10H9NO4 |
Molecular Weight | 207.18 g/mol |
IUPAC Name | 5,6-dihydroxy-1-methylindole-2-carboxylic acid |
Standard InChI | InChI=1S/C10H9NO4/c1-11-6-4-9(13)8(12)3-5(6)2-7(11)10(14)15/h2-4,12-13H,1H3,(H,14,15) |
Standard InChI Key | LKKBPYKGIFSFTQ-UHFFFAOYSA-N |
SMILES | CN1C2=CC(=C(C=C2C=C1C(=O)O)O)O |
Canonical SMILES | CN1C2=CC(=C(C=C2C=C1C(=O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid is an organic compound characterized by its indole structure, which consists of a fused benzene and pyrrole ring system. The compound features a carboxylic acid functional group at the 2-position, hydroxyl groups at the 5 and 6 positions, and a methyl group at the 1-position (nitrogen) of the indole ring . These structural elements contribute to its unique chemical behavior and potential biological activity.
Basic Chemical Information
The following table summarizes the key identification parameters and physical-chemical properties of 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid:
Parameter | Value |
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CAS Number | 126434-73-9 |
Molecular Formula | C10H9NO4 |
Molecular Weight | 207.18 g/mol |
IUPAC Name | 5,6-dihydroxy-1-methylindole-2-carboxylic acid |
Physical Appearance | Beige to pale yellow solid |
InChI | InChI=1S/C10H9NO4/c1-11-6-4-9(13)8(12)3-5(6)2-7(11)10(14)15/h2-4,12-13H,1H3,(H,14,15) |
InChIKey | LKKBPYKGIFSFTQ-UHFFFAOYSA-N |
The chemical structure consists of an indole core with specific functional groups that determine its reactivity and physical properties .
Structural Features and Implications
The presence of a methyl group at the 1-position (N-methyl) enhances the compound's lipophilicity compared to its non-methylated analog (5,6-dihydroxyindole-2-carboxylic acid, or DHICA) . This increased lipophilicity potentially influences its interaction with biological systems, particularly regarding membrane permeability and protein binding characteristics. The dihydroxy functionality at positions 5 and 6 creates a catechol moiety that can participate in hydrogen bonding, affecting the compound's pharmacokinetic properties and chemical reactivity .
Synthesis and Preparation Methods
While the literature contains limited specific information on the direct synthesis of 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid, several approaches can be inferred based on syntheses of related compounds.
Related Synthetic Procedures
The synthesis of the non-methylated analog (DHICA) provides insights into potential synthetic routes. DHICA can be prepared under strictly anaerobic conditions using the following procedure:
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Dissolving DOPA (1g, 5.07 mmol) in deionized water (500 mL) under nitrogen atmosphere
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Adding a mixture of K3[Fe(CN)6] (6.68 g, 20.3 mmol) and KHCO3 (2.54 g, 25.4 mmol) in water (60 mL)
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Adding NaOH (3 mol/L, 25 mL) to the solution
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Quenching the reaction with Na2S2O5 after 15 minutes
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Adjusting pH to 3 with HCl and extracting with ethyl acetate
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Drying over anhydrous sodium sulfate and evaporating the solvent
This procedure yields DHICA with approximately 86% yield. The methylated version would require additional steps to introduce the methyl group at the nitrogen position.
Physical and Chemical Properties
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid possesses several distinctive physical and chemical properties that influence its behavior and potential applications.
Solubility and Stability
The compound exhibits limited solubility in common organic solvents, which is typical for compounds containing both polar functional groups (carboxylic acid, hydroxyl) and hydrophobic regions (indole core, methyl group). The compound is typically:
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Slightly soluble in DMSO and methanol
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Air sensitive, requiring careful handling and storage
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More lipophilic than its non-methylated counterpart due to the N-methyl group
Spectroscopic Properties
While specific spectroscopic data for 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid is limited in the provided search results, related compounds show characteristic spectral features:
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NMR spectroscopy typically shows distinctive signals for the aromatic protons, N-methyl group, and exchangeable protons of the hydroxyl and carboxylic acid groups
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UV-visible absorption profiles influenced by the indole chromophore and catechol functionality
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Mass spectrometry typically shows a molecular ion peak at m/z 207 corresponding to [M+H]+
Relationship to Melanin Biochemistry
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid is structurally related to key intermediates in melanin biosynthesis, particularly DHICA.
Comparison with DHICA
The non-methylated analog, DHICA, is a precursor to melanin and plays a significant role in eumelanin biosynthesis . The following table compares key features of the methylated and non-methylated compounds:
Feature | 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid | DHICA (5,6-dihydroxyindole-2-carboxylic acid) |
---|---|---|
Molecular Formula | C10H9NO4 | C9H7NO4 |
Molecular Weight | 207.18 g/mol | 193.16 g/mol |
N-substituent | Methyl group | Hydrogen |
Lipophilicity | Higher | Lower |
Biochemical role | Less documented | Well-established melanin precursor |
CAS Number | 126434-73-9 | 4790-08-3 |
The N-methylation likely alters the compound's behavior in biological systems compared to DHICA, potentially affecting its interaction with enzymes involved in melanin biosynthesis.
Derivatives and Related Compounds
Several derivatives and related compounds of 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid have been studied for various applications.
Esters and Amides
Esters and amides of 5,6-dihydroxyindole-2-carboxylic acids have been synthesized to modify properties such as:
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Solubility characteristics
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Lipophilicity
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Biological activity
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Supramolecular arrangements
For instance, methyl 5,6-dihydroxy-1H-indole-2-carboxylate is the methyl ester of the non-methylated analog . Similar ester derivatives of the N-methylated compound could potentially be synthesized.
Protected Derivatives
Protected derivatives, particularly those with acetylated hydroxyl groups, are commonly used in synthetic procedures:
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5,6-diacetoxy derivatives protect the sensitive catechol functionality
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These derivatives show improved stability during chemical manipulations
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Deprotection strategies typically involve mild hydrolysis conditions
The development of synthetic protocols for amides of DHICA has involved protection of the catechol function by easily removable acetyl groups, followed by coupling reactions using agents such as HATU/DIPEA .
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